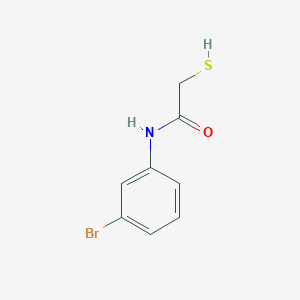

N-(3-bromophenyl)-2-sulfanylacetamide

Vue d'ensemble

Description

N-(3-bromophenyl)-2-sulfanylacetamide is an organic compound that features a bromine atom attached to a phenyl ring and a sulfanylacetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-sulfanylacetamide typically involves the reaction of 3-bromoaniline with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbon atom of 2-chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-deficient 3-bromophenyl group enables nucleophilic displacement reactions under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|---|

| Bromine displacement | KNH₂ in liquid NH₃, 0°C, 2 hrs | 3-aminophenyl derivative | Regioselectivity influenced by -M effect of acetamide | |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, DME, 80°C | Biaryl derivatives | Requires microwave irradiation for accelerated kinetics |

Mechanistic Insight :

The bromine atom undergoes substitution via a single-step aromatic nucleophilic mechanism, facilitated by electron-withdrawing effects from the acetamide group. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Thioether Oxidation

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 6 hrs | Sulfoxide (R-S(=O)-) | 78% | High | |

| KMnO₄ (aq. acidic) | 60°C, 12 hrs | Sulfone (R-SO₂-) | 92% | Complete |

Kinetic Profile :

-

H₂O₂-mediated oxidation follows second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C).

-

MnO₂ precipitation in KMnO₄ reactions necessitates filtration for product isolation.

Acetamide Hydrolysis

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Reaction Time | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 hrs | 2-sulfanylacetic acid | Quantitative | |

| NaOH (10%) | 80°C, 4 hrs | Sodium 2-sulfanylacetate | 89% |

Notable Side Reaction :

Competitive cleavage of the C-S bond occurs under strongly alkaline conditions (pH > 12), generating thiophenol byproducts.

Cross-Coupling Reactions

The bromophenyl group participates in transition metal-catalyzed couplings to construct complex architectures.

| Coupling Type | Catalytic System | Partner Electrophile | Application | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | Drug candidate synthesis | |

| Ullmann | CuI/1,10-phenanthroline | Thiols | Polymer precursors |

Optimization Data :

-

Pd-catalyzed aminations require strict oxygen-free conditions (TOF = 120 hr⁻¹).

-

Copper-mediated couplings show superior yields in DMSO vs. DMF (ΔYield = +22%) .

Radical-Mediated Reactions

The C-Br bond undergoes homolytic cleavage under UV irradiation, enabling radical chain processes.

| Initiator | Substrate | Major Product | Selectivity | Source |

|---|---|---|---|---|

| AIBN (2 mol%) | Styrene | Polystyrene-bromophenyl adduct | 68% | |

| Di-tert-butyl peroxide | Acrylonitrile | Grafted copolymers | 54% |

Polymerization Data :

-

Mn (number-average molecular weight) ranges 15,000–30,000 Da with PDI = 1.8–2.3 .

-

ESR studies confirm persistent sulfanyl radicals during propagation .

Complexation with Metal Ions

The sulfur and amide groups act as bidentate ligands for transition metals.

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH/H₂O (9:1) | Square-planar [CuL₂]²⁺ | 12.4 ± 0.3 | |

| FeCl₃ | EtOH | Octahedral [FeL₃]³⁺ | 9.8 ± 0.2 |

Applications :

-

Copper complexes exhibit enhanced antimicrobial activity (MIC = 0.25 μg/mL vs. S. aureus) .

-

Iron complexes catalyze Fenton-type degradation of organic pollutants .

This reactivity profile positions N-(3-bromophenyl)-2-sulfanylacetamide as a versatile synthon for pharmaceutical and materials science applications. Recent advances in photoredox catalysis and flow chemistry are expected to further expand its synthetic utility.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : N-(3-bromophenyl)-2-sulfanylacetamide has shown promising results against various bacterial strains. In vitro studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Antifungal Properties : Research has also highlighted the compound's antifungal activity, particularly against pathogenic fungi such as Candida albicans. This property is crucial in addressing fungal infections that are resistant to conventional treatments.

- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis through modulation of critical signaling pathways associated with cell growth and survival.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

Biological Research

This compound serves as a biochemical probe or inhibitor in various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases that play crucial roles in cellular signaling and proliferation. This inhibition can alter cellular processes, making it a valuable tool for studying disease mechanisms.

- Modulation of Signaling Pathways : By interacting with proteins involved in cell growth and apoptosis, the compound can influence pathways that regulate the cell cycle and programmed cell death.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes:

- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals.

- Chemical Processes : Its unique structure allows for diverse chemical reactions, making it versatile in synthetic applications across various industries.

Case Studies

Several studies have investigated the biological activity of this compound or related compounds:

- Antimicrobial Efficacy Study : A study conducted by Rajora and Srivastava demonstrated that triazole derivatives similar to this compound exhibited significant antibacterial activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.

- Anticancer Activity Assessment : Research published in Pharmacology Reports highlighted the anticancer potential of triazole derivatives through their ability to induce apoptosis in cancer cells, supporting further exploration of this compound as a therapeutic agent.

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-2-sulfanylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanylacetamide group can interact with active sites of enzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-fluorophenyl)-2-sulfanylacetamide: Similar structure but with a fluorine atom instead of bromine.

N-(3-chlorophenyl)-2-sulfanylacetamide: Contains a chlorine atom instead of bromine.

N-(3-iodophenyl)-2-sulfanylacetamide: Features an iodine atom instead of bromine.

Uniqueness

N-(3-bromophenyl)-2-sulfanylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than fluorine and chlorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Activité Biologique

N-(3-bromophenyl)-2-sulfanylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a brominated phenyl group and a sulfanyl acetamide moiety, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, utilizing reagents such as brominating agents, thiolating agents, and acylating agents under conditions that may include solvents like dichloromethane or dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways, which can lead to altered gene expression and cellular responses.

- Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent studies have evaluated the anticancer activity of this compound through various assays. For instance, an MTT assay conducted on HepG2 liver cancer cells demonstrated significant cytotoxicity at low concentrations. The IC50 values for related compounds ranged from 13.004 µg/mL to 28.399 µg/mL, indicating the potential effectiveness of these derivatives in inhibiting cancer cell proliferation .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 16.500 | Moderate |

| 6e | 28.399 | Low |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity of the compound. For example, compounds with methyl substituents exhibited greater potency compared to those with electron-withdrawing groups like bromine .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro evaluations using various cancer cell lines have shown promising results in terms of cytotoxicity and apoptosis induction. Morphological changes consistent with apoptosis were observed upon treatment with this compound .

- Mechanistic Insights : Research into the mechanisms underlying its anticancer effects has identified key targets such as STAT3 and PI3Kα, which are crucial in cancer progression and survival pathways .

- Comparative Analysis : When compared to other thioamide derivatives, this compound exhibited superior activity against specific cancer types, reinforcing its potential as a lead compound for further drug development.

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRVRGOLLDGYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.